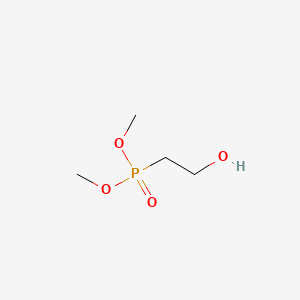

Dimethyl (2-hydroxyethyl)phosphonate

Übersicht

Beschreibung

Dimethyl (2-hydroxyethyl)phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group, which is similar to a phosphate but with one of the oxygen atoms replaced by a carbon. The compound is of interest due to its potential applications in material science and synthetic chemistry.

Synthesis Analysis

The synthesis of dimethyl (2-hydroxyethyl)phosphonate derivatives can be achieved through various methods. For instance, the Michaelis-Becker reaction has been used to synthesize dialkyl 2-(methacryloyloxyethyl) phosphonates, which are closely related to dimethyl (2-hydroxyethyl)phosphonate . This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents. Another approach involves the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) to produce polymers with controlled molecular weight . Additionally, the transformation of allylic hydroxyphosphonates into allylic aminophosphonates has been described, which could be relevant for the synthesis of related dimethyl (2-hydroxyethyl)phosphonate compounds .

Molecular Structure Analysis

The molecular structure of dimethyl (2-hydroxyethyl)phosphonate derivatives can exhibit interesting features such as strong intramolecular interactions. For example, dimethyl 2-hydroxy-3-benzoylpropylphosphonate shows significant intramolecular interactions between the hydroxyl oxygen and the phosphorus atom, leading to a dimeric arrangement in the solid state . This kind of interaction can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Dimethyl (2-hydroxyethyl)phosphonate and its derivatives can undergo various chemical reactions. The reaction with sulfuryl chloride and phosphorus pentachloride can afford olefinic and dichloro derivatives of phosphonates . Additionally, the reaction with amines can lead to the formation of novel cyclic phosphonic analogues or the hydrolysis of one methyl ester group in the phosphonic acid residue . The hydrolysis of dimethyl-H-phosphonate has been studied using 18O-labelling and 31P-NMR, supporting a mechanism involving exclusive [P=O] bond cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl (2-hydroxyethyl)phosphonate derivatives are influenced by their molecular structure. The RAFT polymerization of MAPC1 and its hydrolyzed derivative hPMAPC1 has been shown to be affected by solvent polarity, which impacts the polymerization rate and control . The optical resolution of dimethyl α-hydroxy-arylmethylphosphonates has been achieved, indicating the potential for producing enantiomerically pure compounds . The thermal properties of polymerized dialkylmethacryloyloxyethyl phosphonates have been characterized, showing two-step degradation in a nitrogen atmosphere .

Wissenschaftliche Forschungsanwendungen

Synthesis of Aminophosphonic Acids

Dimethyl (2-hydroxyethyl)phosphonate is used in the synthesis of aminophosphonic acids. This involves chemical reactions at elevated temperatures, including transesterification and hydrolysis processes. The interaction of dimethyl H-phosphonate with hydroxyalkyl carbamates has been studied using NMR and mass spectroscopy, revealing complex chemical transformation pathways (Troev, Koseva, & Hägele, 2008).

Synthesis and Characterization of Phosphonates

The synthesis of various phosphonate compounds, including those involving dimethyl (2-hydroxyethyl)phosphonate, is an area of active research. This includes the reaction of dimethyl phosphonates with amines to create new classes of phosphonic analogues. These compounds are characterized using methods such as mass spectrometry, NMR, and others (Elż & Slawomir, 1999).

Polymerization and Material Science

Dimethyl (2-hydroxyethyl)phosphonate is used in material science, particularly in the polymerization of specific phosphonates. The kinetics and mechanisms of polymerization have been studied, offering insights into the thermal and chemical properties of these materials (Rajalakshmi, Krishnan, & Nayak, 2015).

Pharmacokinetics and Drug Development

While specific applications in drug development are excluded as per the requirements, it's noteworthy to mention that dimethyl (2-hydroxyethyl)phosphonate-related compounds have been explored in the context of their pharmacokinetic properties, particularly in the development of prodrugs and novel therapeutic agents (Fujitaki et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Phosphorus-based polymers, including those containing Dimethyl (2-hydroxyethyl)phosphonate, have been widely studied and exhibit very unusual and interesting properties . They are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field . As they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones , further developments in this field can be expected in the near future.

Eigenschaften

IUPAC Name |

2-dimethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPPDWDHNIMTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203197 | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl (2-hydroxyethyl)phosphonate | |

CAS RN |

54731-72-5 | |

| Record name | Dimethyl P-(2-hydroxyethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54731-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054731725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-hydroxyethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

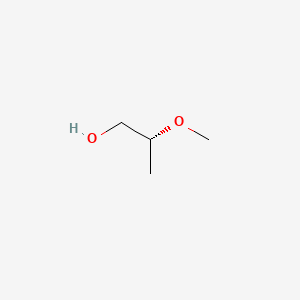

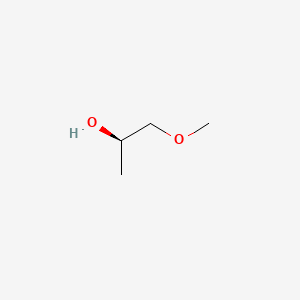

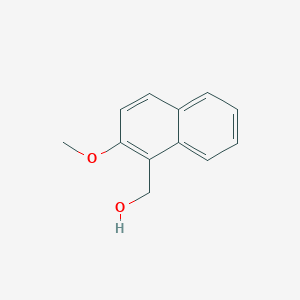

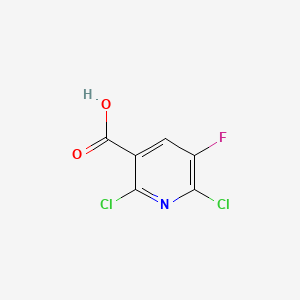

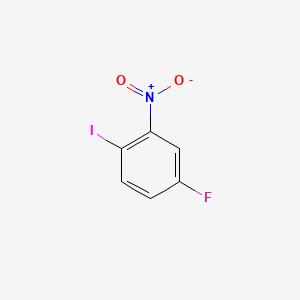

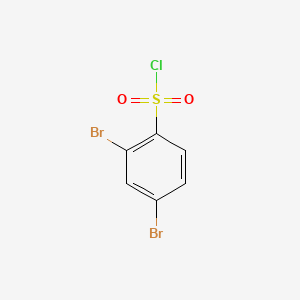

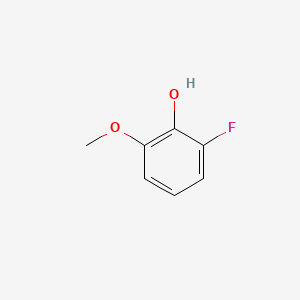

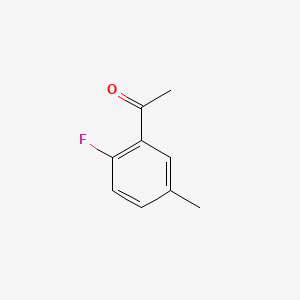

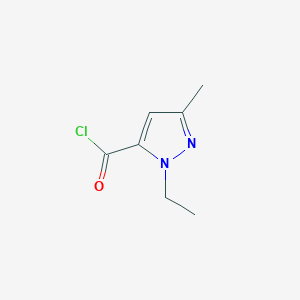

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.